![molecular formula C8H11BrN2O3S B2482390 Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide CAS No. 143824-50-4](/img/structure/B2482390.png)

Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

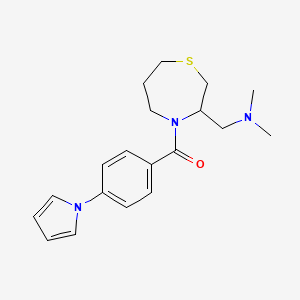

“Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide” is a chemical compound with the CAS Number: 143824-50-4 . It has a molecular weight of 295.16 . The IUPAC name for this compound is methyl 3- ( { [amino (imino)methyl]sulfanyl}methyl)-2-furoate hydrobromide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O3S.BrH/c1-12-7 (11)6-5 (2-3-13-6)4-14-8 (9)10;/h2-3H,4H2,1H3, (H3,9,10);1H . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Wissenschaftliche Forschungsanwendungen

Optical Isomers and Chiral Synthesis

Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide and its derivatives are used in the optical resolution and chiral synthesis of complex organic compounds. For example, Yodo et al. (1988) detailed the preparation of optical isomers of methyl 6, 7-dichloro-2, 3-dihydrobenzo[b]furan-2-carboxylate via both optical resolution and chiral synthesis methods. This process is significant for large-scale preparation from economical and operational perspectives (Yodo, Matsushita, Ohsugi, & Harada, 1988).

Biological Activity Studies

In the field of biology, derivatives of this compound have been synthesized and tested for biological activities. Phutdhawong et al. (2019) synthesized derivatives from furfuryl alcohol and studied their cytotoxicity against cancer cell lines and bacteria. One particular derivative showed potent biological activity against the HeLa cell line and photogenic bacteria (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).

Synthesis of Furans and Cyclopentenones

Watterson et al. (2003) utilized 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a reagent for synthesizing furans and cyclopentenones, including 2-methyl-4-[(phenyl-sulfonyl)methyl]furan. This research illustrates the compound's role in the versatile synthesis of complex organic structures (Watterson, Ni, Murphree, & Padwa, 2003).

Conversion of α-Arylidene-γ-Κeto Esters

Reddy et al. (2002) reported the formation of unsymmetrical 2,5 diarylfuran-3-carboxylic acid methyl esters from α-arylidene-γ-oxo-benzenebutanoic acid methyl esters. This demonstrates the compound's utility in synthesizing polysubstituted furans, which are key components in many natural products and pharmaceuticals (Reddy, Salahuddin, Neelakantan, & Iyengar, 2002).

Grisane System Synthesis

Ahbab et al. (1976) explored the addition of furan to methyl 4-(2,6-dimethoxyphenyl)-4-oxobut-2-ynoate, leading to the synthesis of the grisane system, a significant compound in chemistry (Ahbab, Borthwick, Hooper, Millership, Whalley, Ferguson, & Marsh, 1976).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.

Eigenschaften

IUPAC Name |

methyl 3-(carbamimidoylsulfanylmethyl)furan-2-carboxylate;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S.BrH/c1-12-7(11)6-5(2-3-13-6)4-14-8(9)10;/h2-3H,4H2,1H3,(H3,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOISQMJMGAZNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CO1)CSC(=N)N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2482307.png)

![5,7-dihydro-2H-imidazo[4,5-f]benzotriazol-6-one](/img/structure/B2482308.png)

![[3-(Diethylamino)phenyl]methanol](/img/structure/B2482310.png)

![N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2482315.png)

![3-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2482318.png)

![3-(2,6-difluorophenyl)-4-[(4-methylphenoxy)methyl]-2,3-dihydro-1,3-thiazole-2-thione](/img/structure/B2482322.png)

![2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2482325.png)